rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
CAS No.: 1932559-11-9
Cat. No.: VC11643859
Molecular Formula: C6H9NO2
Molecular Weight: 127.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932559-11-9 |
|---|---|
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.1 |
Introduction
Structural Analysis of rac-(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Molecular Framework and Stereochemistry
The core structure of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one consists of a bicyclo[3.2.1]octane skeleton, where positions 3 and 8 are occupied by nitrogen and oxygen atoms, respectively. The ketone group at position 2 introduces polarity, while the stereochemistry at positions 1 and 5 (R and S configurations, respectively) defines the compound’s three-dimensional orientation. The SMILES notation C1C[C@@H]2C(=O)NC[C@H]1O2 explicitly encodes the relative configurations of the chiral centers and the bridging heteroatoms .
Comparative Analysis with Structural Analogs
Several related bicyclic compounds provide context for understanding this molecule’s properties. For example:
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rac-(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol (C₆H₁₁NO₂): This analog replaces the ketone with a hydroxyl group, reducing LogP to -1.1 and increasing hydrogen bond donor capacity .
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(1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-ol (CAS 538-09-0): A hydroxylated variant with a simplified oxa-free structure, highlighting the role of oxygen in modulating solubility .
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rac-(1r,5s)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene (C₇H₁₁NO₂): The methoxy substituent and double bond alter electron distribution, as reflected in its higher predicted collision cross-section (CCS) values compared to the parent compound .
Predicted Physicochemical Properties
Key properties derived from computational models include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 127.14 g/mol | |
| LogP | ~0.5 (estimated) | |
| Polar Surface Area | 41 Ų | |
| Hydrogen Bond Donors/Acceptors | 1 / 3 |
The compound’s moderate LogP suggests balanced lipophilicity, while its polar surface area indicates potential for forming hydrogen bonds, a critical factor in biological interactions .
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry predictions for various adducts reveal insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 128.07061 | 123.9 |
| [M+Na]+ | 150.05255 | 133.7 |
| [M-H]- | 126.05605 | 124.7 |
These values align with trends observed in similar bicyclic compounds, where sodium adducts exhibit larger CCS due to increased ion size .
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